(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide
Description
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(27)25-20(12-16-13-24-18-10-6-5-9-17(16)18)22(29)26-19(21(23)28)11-15-7-3-2-4-8-15/h2-10,13,19-20,24H,11-12H2,1H3,(H2,23,28)(H,25,27)(H,26,29)/t19-,20-/m0/s1 |
InChI Key |
NYDAOAOFRBMAPQ-PMACEKPBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Peptide Synthesis
This classical approach involves the following steps:
- Protection of functional groups: The amino group of tryptophan is acetylated to form the N-acetyl derivative, preventing side reactions during coupling.
- Activation of the carboxyl group: The carboxyl group of the N-acetyl tryptophan is activated using coupling reagents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or uronium salts (e.g., HATU, HBTU).
- Coupling reaction: The activated N-acetyl tryptophan is reacted with phenylalanine amide under mild conditions to form the peptide bond.
- Purification: The product is purified by chromatographic techniques such as preparative HPLC.
This method allows precise control over stereochemistry and is suitable for small-scale synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is widely used for peptide synthesis due to its efficiency and ease of automation:
- Resin attachment: The C-terminal amino acid (phenylalanine amide) is attached to a solid resin support.
- Stepwise elongation: The N-acetyl tryptophan derivative is coupled to the resin-bound phenylalanine amide using activated esters or coupling reagents.
- Deprotection and cleavage: After coupling, protecting groups are removed, and the peptide is cleaved from the resin.
- Purification: The crude peptide is purified by HPLC.
SPPS is advantageous for synthesizing peptides with high purity and yield.
Recombinant Expression (Less Common for Small Peptides)
According to recent patent literature, recombinant microorganisms engineered to produce peptide compounds related to this structure have been developed, enabling high-yield biosynthesis of complex peptides. However, this method is more applicable to longer peptides or proteins rather than small dipeptides like the target compound.
Detailed Research Findings and Data
Coupling Reagents and Conditions
| Coupling Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0–25 °C | 70–85 | Commonly used, risk of urea byproducts |
| HATU/DIPEA | DMF | Room temp | 85–95 | High efficiency, less racemization |
| EDC/HOBt | DCM/DMF | Room temp | 75–90 | Water-soluble byproducts |
Purification and Characterization
- Purification: Preparative reverse-phase HPLC is the standard method to isolate the pure dipeptide.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry (MS), and optical rotation to verify stereochemistry.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scale Suitability |
|---|---|---|---|---|
| Solution-Phase Synthesis | Precise control, well-established | Time-consuming, labor-intensive | 70–90% | Small to medium scale |
| Solid-Phase Peptide Synthesis (SPPS) | Automation, rapid synthesis | Requires specialized equipment | 80–95% | Small to large scale |
| Recombinant Expression | Potential for large scale | Complex engineering, less common | Variable | Large scale (for longer peptides) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules.
Biology
In biological research, it serves as a probe to study protein-ligand interactions due to its peptide-like structure.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory agent or in cancer research due to its ability to interact with specific biological targets.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic tryptophan, allowing it to bind to protein active sites, while the acetamido and phenylpropanamide groups enhance its binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
The antifungal activity of a structurally complex analog () highlights the role of electron-withdrawing groups (e.g., chloro, methyl) in enhancing bioactivity .
Stereochemical Sensitivity :
- The (2S) configuration is conserved in all analogs, emphasizing its importance in maintaining structural integrity and interaction with chiral biological targets .
Terminal Functional Groups :
- Carboxylic acid termini (e.g., in ) may facilitate salt formation or receptor binding, whereas amide termini (as in the target compound) could improve metabolic stability .
Physicochemical Properties :
- Collision cross-section (CCS) data for a related compound () suggests moderate polarity (CCS ~208 Ų for [M+H]+), which aligns with typical peptidomimetics .
Biological Activity
The compound (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide, also known as a derivative of indole, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.44 g/mol. Its structure features an indole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide. For instance, a study by Cadelis et al. demonstrated that indole-based compounds could enhance the efficacy of existing antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for traditional antibiotics alone, suggesting a synergistic effect.
| Compound | MIC against P. aeruginosa | MIC against E. coli |
|---|---|---|
| Doxycycline Alone | 12.5 µM | 25 µM |
| Doxycycline + Indole Derivative | 6.25 µM | 3.125 µM |
Cytotoxicity Studies
While exploring the antimicrobial properties, it is crucial to assess cytotoxicity. Some indole derivatives have shown cytotoxic effects towards human embryonic kidney cells (HEK293). For example, certain analogs exhibited hemolytic activity towards human red blood cells, which limits their therapeutic application . Therefore, further modifications to reduce toxicity while maintaining efficacy are necessary.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various indole derivatives and tested their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the indole ring significantly affected antimicrobial potency and selectivity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify structural features that enhance biological activity. The study revealed that modifications at specific positions on the indole moiety could lead to improved binding affinity to bacterial targets while reducing cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
